cefmenoxime

Description

Historical Context of Aminothiazolyl Cephalosporin (B10832234) Development

The journey of cephalosporin antibiotics began with the discovery of Cephalosporium acremonium by Giuseppe Brotzu in 1948. wikipedia.org This fungus produced substances with antibacterial activity, leading to the isolation of Cephalosporin C. wikipedia.orgmedigraphic.com The core of the cephalosporin molecule, 7-aminocephalosporanic acid (7-ACA), was derived from Cephalosporin C and became the foundation for semi-synthetic cephalosporins. typeset.ioopen.edu Modifications of the side chains of 7-ACA led to the development of successive generations of cephalosporins, each with distinct properties. typeset.ioopen.edu

The first generation of cephalosporins, introduced in the mid-1960s, was primarily active against Gram-positive bacteria. typeset.ioopen.edu The second generation showed improved activity against Gram-negative bacteria, with a key development being the introduction of an α-iminomethoxy group, which increased resistance to β-lactamases. wikipedia.org

A significant breakthrough occurred with the development of third-generation cephalosporins. A crucial structural modification in this class was the addition of an aminothiazolyl group to the C-7 side chain. wikipedia.orgresearchgate.net This aminothiazole ring drastically increased the binding affinity to penicillin-binding proteins (PBPs) and expanded the spectrum of activity, particularly against Gram-negative bacteria, including many β-lactamase-producing strains. wikipedia.orgtypeset.ioresearchgate.net Cefmenoxime (B1668856), along with others like cefotaxime (B1668864) and ceftizoxime (B193995), belongs to this third generation, incorporating the characteristic aminothiazolyl and methoxyimino groups that confer greater stability against chromosomal class C β-lactamases and a broader activity spectrum. nih.govtypeset.ioresearchgate.net

Rationale for Advanced Mechanistic and Pre-clinical Research on this compound

The rise of antimicrobial resistance necessitates ongoing and advanced research into existing antibiotics like this compound. patsnap.comembopress.org While broad-spectrum activity is known, detailed mechanistic studies are crucial to understand the precise interactions between the antibiotic and its bacterial targets. For this compound, this includes elucidating its specific binding affinities for different penicillin-binding proteins (PBPs) in various pathogens. researchgate.netasm.org For instance, in Escherichia coli, this compound demonstrates a high affinity for PBP-3, followed by PBP-1, which correlates with its observed effect of causing filamentous cell formation at low concentrations before lysis occurs at higher concentrations. researchgate.netasm.org Understanding these mechanisms at a molecular level can help predict its effectiveness against new and emerging resistant strains and inform the development of future antibiotics that can overcome resistance mechanisms. embopress.org

Pre-clinical research provides the essential bridge between in-vitro findings and potential human applications. nih.gov While in-vitro studies can determine an antibiotic's activity against bacterial isolates in a controlled environment, they cannot replicate the complex dynamics of a living organism. researchgate.net Pre-clinical studies using animal models are indispensable for evaluating the in-vivo efficacy of this compound. asm.orgnih.gov Such studies have demonstrated this compound's protective activity in mice infected with various Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. asm.orgnih.gov This research also helps to establish pharmacokinetic profiles, confirming that the drug can reach and maintain effective concentrations in different body tissues to combat infection. researchgate.netnih.gov Furthermore, in an era of computational drug screening, compounds like this compound are being re-examined for new potential applications, such as in computational studies exploring inhibitors for viral enzymes. xiahepublishing.com This advanced research ensures a more thorough understanding of the compound's behavior and potential utility in the face of evolving clinical challenges. nih.gov

Detailed Research Findings

In-Vitro Activity of this compound

This compound has demonstrated potent in-vitro activity against a wide array of clinically significant bacteria. Its efficacy is often compared to other third-generation cephalosporins, particularly cefotaxime, with which it shares a similar spectrum of activity. nih.govnih.gov The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.

This compound is highly active against Enterobacteriaceae, with the concentration required to inhibit 90% of strains (MIC90) ranging from 0.06 to 8 µg/mL. nih.gov It is also potent against Haemophilus influenzae and Neisseria species. nih.govmedchemexpress.com However, its activity against Pseudomonas aeruginosa is more limited. nih.govnih.govresearchgate.net

Table 1: In-Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) | Reference |

|---|---|---|

| Enterobacteriaceae | 0.06 - 8 | nih.gov |

| Escherichia coli | ≤0.125 | asm.org |

| Klebsiella pneumoniae | ≤0.125 | asm.org |

| Haemophilus influenzae | ≤0.03 - 0.25 | asm.orgnih.gov |

| Neisseria gonorrhoeae | ≤0.03 - 0.25 | asm.orgnih.gov |

| Neisseria meningitidis | ≤0.008 - 0.25 | nih.govmedchemexpress.com |

Against Gram-positive cocci, this compound shows excellent activity against Streptococcus pneumoniae and Streptococcus pyogenes. nih.gov Its activity against Staphylococcus aureus is notable, although methicillin-resistant strains are resistant. researchgate.netnih.gov

Table 2: In-Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 0.015 | nih.gov |

| Streptococcus pyogenes | ≤0.008 | nih.gov |

| Staphylococcus aureus | 2.0 | asm.orgnih.gov |

Compound Index

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 7-aminocephalosporanic acid (7-ACA) |

| Ampicillin |

| Carbenicillin (B1668345) |

| Cefamandole |

| Cefazolin |

| Cefepime |

| Cefixime |

| This compound |

| Cefmetazole |

| Cefoperazone |

| Ceforanide |

| Cefotaxime |

| Cefotiam (B1212589) |

| Cefoxitin |

| Cefpodoxime |

| Cefquinome |

| Cefsulodin |

| Ceftazidime (B193861) |

| Ceftizoxime |

| Ceftriaxone (B1232239) |

| Cefuroxime (B34974) |

| Cephalexin |

| Cephaloridine |

| Cephalosporin C |

| Cephalothin |

| Chloramphenicol |

| Enrofloxacin |

| Gentamicin (B1671437) |

| Latamoxef (Moxalactam) |

| Methylene blue |

| Moxalactam |

| Penicillin |

| Probenecid (B1678239) |

| Sulbenicillin |

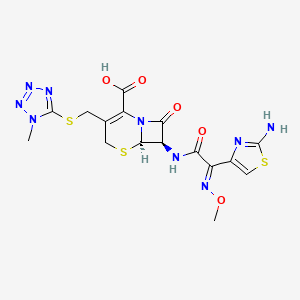

Structure

3D Structure

Properties

Molecular Formula |

C16H17N9O5S3 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8+/t9-,13-/m1/s1 |

InChI Key |

HJJDBAOLQAWBMH-DKQCJYJNSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Synonyms |

Abbott 50192 Abbott-50192 Abbott50192 Cefmax Cefmenoxime Cefmenoxime Hydrochloride Cefmenoxime Hydrochloride (2:1) Hydrochloride, Cefmenoxime SCE 1365 SCE-1365 SCE1365 |

Origin of Product |

United States |

Molecular and Mechanistic Insights into Cefmenoxime Action

Mechanism of Antimicrobial Action at the Cellular Level

The primary mechanism of cefmenoxime's antibacterial activity lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. patsnap.comtoku-e.com This inhibition ultimately leads to cell death. toku-e.com

The bactericidal action of This compound (B1668856) is a direct result of its interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comdrugbank.com this compound binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov These enzymes are responsible for the final steps in the assembly of the peptidoglycan layer, which provides structural strength to the cell wall. patsnap.comtoku-e.com By inhibiting these proteins, this compound disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis. patsnap.comtoku-e.com

This compound's efficacy is closely tied to its specific interactions with various PBPs within bacterial cells.

Research has shown that this compound exhibits a marked affinity for specific PBPs, which correlates with its antibacterial effects. In Escherichia coli, this compound demonstrates a strong preference for PBP-3, followed by PBP-1a and PBP-1b. asm.orgnih.gov This high affinity for PBP-3 is a key determinant of its biological activity. asm.orgnih.gov In contrast, studies on Enterococcus faecalis have indicated that this compound has very little affinity for PBP 3 or 4 in this organism.

**Table 1: Competitive Binding Affinities of this compound for Penicillin-Binding Proteins (PBPs) in *Escherichia coli***

| PBP Target | 50% Inhibitory Concentration (IC50) (µg/mL) |

|---|---|

| PBP-3 | 0.04 |

| PBP-1a | 0.3 |

| PBP-1b | 1.2 |

| PBP-2 | >100 |

| PBP-4 | >100 |

| PBP-5,6 | >100 |

Data derived from studies on the competitive binding affinities of this compound for PBPs in E. coli. asm.org

While the direct inhibition of PBP active sites is the primary mechanism, the concept of allosteric modulation, where binding to a site distinct from the active site induces a conformational change that affects enzyme activity, is an emerging area of study for some beta-lactam antibiotics. researchgate.net For this compound specifically, detailed research on allosteric modulation and the precise conformational changes it induces in PBPs is not extensively documented in the provided search results. However, this remains a plausible area for its complex interactions with bacterial targets.

The targeted inhibition of specific PBPs by this compound leads to distinct and observable changes in bacterial cell morphology. The strong affinity of this compound for PBP-3 in E. coli is directly correlated with its ability to induce the formation of filamentous cells at low concentrations. asm.orgnih.gov PBP-3 is crucial for septum formation during cell division; its inhibition prevents the bacteria from dividing, resulting in elongated, filamentous forms. nih.gov At higher concentrations, this disruption of cell wall integrity leads to cell lysis and death. toku-e.com The combination of this compound with other agents, such as bulgecin, has been shown to induce the formation of bulges and even branching in bacterial cells, suggesting complex interactions with the cell envelope. asm.org

Interaction and Binding Kinetics with Penicillin-Binding Proteins (PBPs)

Specific PBP Targets and Affinities (e.g., PBP-3, PBP-1a in Escherichia coli)

Intracellular Pharmacodynamics (Pre-clinical, Mechanistic Focus)

The effectiveness of beta-lactam antibiotics like this compound is often linked to the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT > MIC). frontiersin.org Pre-clinical studies, often utilizing animal models like the neutropenic murine thigh infection model, help to establish the pharmacodynamic parameters required for efficacy. frontiersin.org For cephalosporins in general, a %fT > MIC of 60–70% is often required for significant bacterial reduction. frontiersin.org

One study focusing on this compound in the context of gram-negative pneumonia found a relationship between the time to bacterial eradication and pharmacodynamic parameters such as the ratio of the 24-hour area under the concentration-time curve to the dynamic response concentration (AUC0-24:DRC) and the time above this concentration (T>DRC). rxrama.com Furthermore, pharmacokinetic studies have demonstrated that this compound can achieve significant concentrations in tissues like the lungs and bronchial secretions, which is crucial for its therapeutic effect in respiratory infections. nih.gov For instance, in a patient with chronic bronchiolitis, the concentration of this compound in intrabronchial secretions was found to reach 12.5 µg/ml. nih.gov This ability to penetrate infection sites is a key aspect of its preclinical pharmacodynamic profile.

Cellular Accumulation and Intracellular Distribution in Bacterial Systems

The accumulation of this compound within a bacterial cell is a key determinant of its antibacterial activity. For Gram-negative bacteria, the primary barrier to entry is the outer membrane. The passage of hydrophilic antibiotics like this compound across this lipid bilayer is facilitated by porin channels.

Role of Porins in this compound Uptake:

The outer membrane of Gram-negative bacteria, such as Escherichia coli, is embedded with channel-forming proteins known as porins. The two major general porins are OmpF and OmpC. biorxiv.orgnih.gov These proteins form water-filled channels that allow the passive diffusion of small, hydrophilic molecules, including many β-lactam antibiotics, into the periplasm. The efficiency of this compound transport is therefore dependent on the number and type of porins expressed in the bacterial outer membrane.

Intracellular Distribution:

Once this compound traverses the outer membrane, it enters the periplasmic space. It is within this compartment that its primary targets, the PBPs, are located. This compound exhibits a high affinity for specific PBPs, particularly PBP-3 and PBP-1a in Gram-negative bacteria. nih.gov Binding to these enzymes disrupts the final transpeptidation step of peptidoglycan synthesis, leading to the formation of structurally compromised cell walls and ultimately, cell lysis. biorxiv.orgelifesciences.org

The concentration of this compound in the cytoplasm is generally considered to be low, as its site of action is in the periplasm. Furthermore, any cytoplasmic entry would likely be followed by rapid expulsion by efflux pumps. The effective concentration of the antibiotic is therefore the concentration achieved and maintained in the periplasm.

Illustrative Data on Bacterial Accumulation:

The following table provides a hypothetical representation of how the presence of porins can influence the intracellular accumulation of a third-generation cephalosporin (B10832234) like this compound in E. coli. The values are for illustrative purposes to demonstrate the concept.

| Bacterial Strain | Porin Expression Status | Relative Periplasmic Cephalosporin Concentration |

| Wild-Type E. coli | OmpF and OmpC expressed | 100% |

| OmpF-deficient mutant | Only OmpC expressed | ~60% |

| OmpC-deficient mutant | Only OmpF expressed | ~80% |

| OmpF/OmpC double mutant | No major general porins | <10% |

This table is a conceptual illustration based on known porin function and is not based on direct experimental data for this compound.

Role of Efflux Pumps in Intracellular this compound Concentration (Mechanistic Aspects)

Efflux pumps are transmembrane protein complexes that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cell. bmbreports.orgnih.gov This action reduces the intracellular concentration of the antibiotic, preventing it from reaching a lethal concentration at its target site. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to multidrug resistance. bmbreports.orgnih.gov

The AcrAB-TolC Efflux System:

The best-characterized RND efflux system in E. coli is the AcrAB-TolC pump. elifesciences.orgbmbreports.orgnih.govopenmicrobiologyjournal.com This tripartite complex spans the entire cell envelope, with AcrB being the inner membrane transporter, TolC forming a channel in the outer membrane, and AcrA acting as the periplasmic membrane fusion protein that links AcrB and TolC. nih.govopenmicrobiologyjournal.commcmaster.ca The AcrAB-TolC pump recognizes and expels a broad range of substrates, and there is evidence to suggest that cephalosporins are among them. nih.gov

Mechanism of this compound Efflux:

While direct studies specifically detailing the kinetics of this compound efflux by the AcrAB-TolC pump are limited, the general mechanism for β-lactam efflux is understood. This compound that has entered the periplasm can be recognized by the binding pocket of AcrB. bmbreports.org Using the proton motive force as an energy source, AcrB undergoes a conformational change that transports the antibiotic molecule through the AcrA-TolC channel and out of the cell. bmbreports.orgnih.gov

Overexpression of efflux pumps like AcrAB-TolC is a common mechanism of acquired antibiotic resistance in clinical isolates. openmicrobiologyjournal.com Increased pumping activity leads to a lower steady-state concentration of this compound in the periplasm, which may fall below the minimum inhibitory concentration (MIC) required to effectively inhibit the PBPs.

Impact of Efflux Pump Activity on this compound Efficacy:

The clinical efficacy of this compound can be significantly compromised by the activity of efflux pumps. The following table illustrates the potential impact of efflux pump expression on the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical Gram-negative bacterium.

| Bacterial Strain | AcrAB-TolC Expression Level | This compound MIC (µg/mL) |

| Wild-Type | Basal | 0.25 |

| ΔacrB mutant (efflux-deficient) | None | 0.06 |

| acrR mutant (efflux-overexpressing) | High | 4.0 |

This table provides illustrative data based on the known effects of the AcrAB-TolC efflux pump on cephalosporin susceptibility and does not represent direct experimental values for this compound.

The inhibition of these efflux pumps is a promising strategy to restore the activity of antibiotics like this compound against resistant bacterial strains. openmicrobiologyjournal.combiorxiv.org

Antimicrobial Spectrum and Potency in in Vitro and Pre Clinical Studies

Activity Against Gram-Positive Bacterial Species (In Vitro Characterization)

Staphylococcal Species (e.g., Staphylococcus aureus)

Cefmenoxime (B1668856) exhibits moderate activity against Staphylococcus aureus. In a large-scale study involving over 7,500 clinical isolates, the concentration of this compound required to inhibit 90% of S. aureus strains (MIC90) was reported as ≤2.0 µg/mL. nih.gov Another study found an MIC90 of 4 µg/mL for S. aureus. nih.gov When compared with other cephalosporins, this compound's activity against staphylococci is slightly less than that of cefotaxime (B1668864) but greater than moxalactam. nih.gov For methicillin-sensible strains of S. aureus, the mean MIC was found to be 1.5 µg/mL. nih.gov However, methicillin-resistant staphylococci are generally resistant to this compound. researchgate.net

**Table 1: In Vitro Activity of this compound Against *Staphylococcus aureus***

| MIC90 (µg/mL) | Number of Isolates/Study Details | Reference |

|---|---|---|

| ≤2.0 | >7,500 consecutive clinical isolates | nih.gov |

| 2 | Not specified | nih.gov |

| 4 | Part of a multiclinic study with 1,234 organisms | nih.gov |

| 6.25 | 333 clinical bacterial isolates | nih.govjst.go.jp |

| 1.5 (Mean MIC) | Methicillin-sensible strains | nih.gov |

Streptococcal Species (e.g., Streptococcus pyogenes, Group A and B Streptococci, Streptococcus pneumoniae)

This compound demonstrates potent in vitro activity against various streptococcal species. For Streptococcus pyogenes (Group A Streptococcus), reported MIC90 values are exceptionally low, at ≤0.008 µg/mL and 0.06 µg/mL in different studies. nih.govnih.gov It shows comparable high potency against Group B streptococci. nih.gov The activity of this compound against Streptococcus pneumoniae is also significant, with reported MIC90 values of 0.015 µg/mL. nih.govnih.gov This high level of activity is maintained even against penicillin-resistant strains of S. pneumoniae. researchgate.net Generally, the activity of this compound against these streptococci is similar to that of cefotaxime and ceftizoxime (B193995). nih.gov

Table 2: In Vitro Activity of this compound Against Streptococcal Species

| Bacterial Species | MIC90 (µg/mL) | Study Details | Reference |

|---|---|---|---|

| Streptococcus pyogenes | ≤0.008 | Not specified | nih.gov |

| Streptococcus pyogenes | 0.06 | 1,234 organisms in a multiclinic study | nih.gov |

| Streptococcus pneumoniae | 0.015 | Not specified | nih.gov |

| Streptococcus pneumoniae | 0.015 | 1,234 organisms in a multiclinic study | nih.gov |

| Non-enterococcal streptococci | ≤0.125 | >7,500 consecutive clinical isolates | nih.gov |

Enterococcal Species (e.g., Enterococcus faecalis susceptibility patterns)

This compound exhibits limited activity against enterococcal species. Studies have consistently shown that Enterococcus faecalis (previously classified as Group D streptococci) is less susceptible to this compound. nih.govnih.gov In fact, some research indicates that this compound does not inhibit S. faecalis at clinically relevant concentrations. nih.govresearchgate.netnih.gov

Other Gram-Positive Organisms (e.g., Listeria monocytogenes)

The in vitro efficacy of this compound against Listeria monocytogenes is poor. Multiple sources indicate that this compound does not inhibit Listeria species effectively. nih.govresearchgate.net

Activity Against Gram-Negative Bacterial Species (In Vitro Characterization)

Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp., Proteus spp., Serratia marcescens, Enterobacter spp., Citrobacter spp.)

This compound is highly active against a wide range of Enterobacteriaceae. ncats.io The MIC90 for this family of bacteria generally ranges from 0.06 to 8 µg/mL. nih.gov A large-scale investigation found that over 90% of Enterobacteriaceae isolates were inhibited by this compound at a concentration of ≤0.125 µg/mL. nih.gov Its activity is comparable to that of cefotaxime and ceftizoxime against these organisms. nih.gov

Escherichia coli : this compound is very effective against E. coli, with MIC values typically ranging from 0.024 to 3.13 µg/mL. nih.govjst.go.jp This includes both cefazolin-susceptible and cefazolin-resistant strains. asm.org

Klebsiella spp. : High activity is observed against Klebsiella pneumoniae, with MICs in the range of 0.024 to 3.13 µg/mL. nih.govjst.go.jp this compound is also effective against cefazolin-resistant K. pneumoniae. asm.org

Proteus spp. : this compound shows potent activity against Proteus mirabilis, with MICs ranging from 0.024 to 3.13 µg/mL. nih.govjst.go.jp It is also highly active against indole-positive Proteus species like Proteus vulgaris. nih.govasm.org

Serratia marcescens : this compound demonstrates good activity against S. marcescens, with an MIC90 of 6.25 µg/mL reported in one study. nih.govjst.go.jp Its activity against Serratia is noted to be as potent as ceftizoxime. nih.gov

Enterobacter spp. : this compound is active against Enterobacter aerogenes with MICs between 0.024 and 3.13 µg/mL. nih.govjst.go.jp However, its activity against Enterobacter cloacae can be variable and is somewhat less than that of moxalactam or ceftizoxime. nih.govnih.gov

Citrobacter spp. : Good activity is seen against Citrobacter freundii and Citrobacter diversus. nih.govnih.govnih.gov

Table 3: In Vitro Activity of this compound Against Enterobacteriaceae

| Organism/Group | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|

| Enterobacteriaceae (general) | 0.06 - 8 | ≤0.125 | nih.govnih.gov |

| Escherichia coli | 0.024 - 3.13 | Not specified | nih.govjst.go.jp |

| Klebsiella pneumoniae | 0.024 - 3.13 | Not specified | nih.govjst.go.jp |

| Proteus mirabilis | 0.024 - 3.13 | Not specified | nih.govjst.go.jp |

| Serratia marcescens | Not specified | 6.25 | nih.govjst.go.jp |

| Enterobacter aerogenes | 0.024 - 3.13 | Not specified | nih.govjst.go.jp |

Non-Fermenting Gram-Negative Bacilli (e.g., Pseudomonas aeruginosa, Acinetobacter spp.)

This compound demonstrates variable activity against non-fermenting Gram-negative bacilli. Against Pseudomonas aeruginosa, its potency is generally considered to be moderate. ebi.ac.uk Studies have shown that this compound's activity against P. aeruginosa is approximately two to four times greater than that of carbenicillin (B1668345) and sulbenicillin, but less potent than cefsulodin. asm.orgasm.orgxn--80aabqbqbnift4db.xn--p1ai

At a concentration of 16 μg/ml, this compound has been found to inhibit 78% of P. aeruginosa and 73% of Acinetobacter spp. isolates. nih.govasm.org However, other reports indicate that Pseudomonas spp. and Acinetobacter spp. can be relatively resistant, with minimum inhibitory concentrations (MICs) for 90% of isolates (MIC90) exceeding 100 μg/ml. asm.org Some studies have determined the MIC90 for nonfermenting gram-negative bacilli, including the Bacteroides fragilis group, to be ≤32 μg/ml. nih.govasm.orgnih.gov The modal MIC for Pseudomonas (71 isolates) and Acinetobacter (62 isolates) has been reported as 16 mg/l, with 90% of isolates being inhibited at concentrations above 32 mg/l. nih.gov

In a study evaluating respiratory pathogens, 73% of 60 Pseudomonas aeruginosa isolates were inhibited by 12.5 micrograms/ml of this compound. ebi.ac.uknih.gov

| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | >100 | asm.org | ||

| Acinetobacter spp. | 16 | >32 | nih.govnih.gov | |

| Nonfermenting gram-negative bacilli | ≤32 | nih.govasm.orgnih.gov |

Fastidious Gram-Negative Organisms (e.g., Haemophilus influenzae, Neisseria gonorrhoeae)

This compound exhibits high potency against fastidious Gram-negative organisms. It is highly active against both β-lactamase-producing and non-producing strains of Haemophilus influenzae and Neisseria gonorrhoeae, with all isolates tested in one study being inhibited at a concentration of ≤0.03 μg/ml. nih.govasm.orgasm.org

The MIC90 of this compound for H. influenzae and N. gonorrhoeae has been reported to be 0.06 μg/ml. nih.gov Other studies have shown MIC90 values for H. influenzae, N. gonorrhoeae, and Neisseria meningitidis to range from ≤0.008 to 0.25 μg/ml. nih.govasm.orgmedchemexpress.commedchemexpress.com Specifically for H. influenzae, the MIC for all 92 strains in one study was 0.063 ug/ml. ncats.io

| Organism | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| Haemophilus influenzae | ≤0.03 - 0.06 | nih.govasm.orgnih.gov | |

| Neisseria gonorrhoeae | ≤0.03 - 0.06 | nih.govasm.orgnih.gov | |

| Neisseria meningitidis | ≤0.008 - 0.25 | nih.govasm.org |

Activity Against Anaerobic Bacterial Species (In Vitro Characterization)

The activity of this compound against anaerobic bacteria is variable. While it shows good activity against Gram-positive anaerobes, its effectiveness against Gram-negative anaerobes, particularly the Bacteroides fragilis group, is more limited. nih.govasm.org Most anaerobic bacteria are reported to be resistant or only moderately susceptible to this compound. researchgate.net

The MICs for anaerobes can range from 0.5 to >128 μg/ml. nih.govasm.org Specifically for Bacteroides fragilis, the MIC50 has been reported as 16 μg/ml. nih.gov In a broader study of the B. fragilis group, the MIC90 was found to be ≤32 μg/ml. nih.govasm.org However, other research indicates that Bacteroides spp. can be relatively resistant, with an MIC90 of >100 μg/ml. asm.org Some studies suggest that while less active than some other agents, this compound may still be useful in treating certain anaerobic infections. ebi.ac.uknih.govnih.gov

Against Clostridium difficile, this compound is considered moderately inactive, with an MIC90 of ≥32 μg/ml. nih.gov In contrast, it shows strong antimicrobial activity against all anaerobic bacteria except for β-lactamase-producing B. fragilis group and C. difficile. jst.go.jp

| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Anaerobes (general) | 0.5 to >128 | nih.govasm.org | ||

| Bacteroides fragilis | 16 | nih.gov | ||

| Bacteroides fragilis group | ≤32 | nih.govasm.org | ||

| Bacteroides spp. | >100 | asm.org | ||

| Clostridium difficile | ≥32 | nih.gov |

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Methodological Considerations for MIC/MBC Determination (e.g., Broth Microdilution, Agar (B569324) Dilution)

Standardized methods are crucial for accurately determining the MIC and MBC of this compound. The most commonly employed techniques are broth microdilution and agar dilution. nih.govnih.gov The agar dilution method, performed in an anaerobic glove box, has been specifically used for testing the susceptibility of anaerobic bacteria. karger.com One study noted a 92% agreement between the microtiter dilution method using Mueller-Hinton broth and the reference agar-dilution method. nih.gov The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth after an incubation period.

Analysis of Inoculum Effects on Antimicrobial Activity

The size of the bacterial inoculum can significantly impact the in vitro activity of this compound against certain species. asm.orgasm.org While the MIC of this compound is generally not significantly affected by inoculum size for many bacteria, a pronounced inoculum effect has been observed for some species. nih.govasm.orgresearchgate.net

For instance, increasing the inoculum size from 10⁵ to 10⁷ colony-forming units (CFU)/ml can lead to an approximate eightfold increase in the MIC for some organisms. nih.govasm.org This effect has been noted for cefazolin-resistant clinical isolates of Klebsiella pneumoniae, Proteus vulgaris, P. morganii, P. inconstans, and Serratia marcescens. asm.org Conversely, for other bacteria like Staphylococcus aureus, E. coli, and Proteus mirabilis, changes in inoculum size have no significant effect on the MICs. asm.org The MIC of B. fragilis and Bacteroides vulgatus was also not significantly influenced by an increased inoculum size. karger.com

Time-Kill Kinetics and Bactericidal Activity Assessment

This compound generally exhibits bactericidal activity, meaning it actively kills the bacteria. nih.govasm.org For most susceptible bacteria, the minimum bactericidal concentration (MBC) is often equal to or only twice the minimum inhibitory concentration (MIC). researchgate.net When tested with an inoculum of 10⁵ CFU/ml, this compound was found to be bactericidal, with the mean difference between the MIC and MBC being less than one log₂ dilution. nih.govasm.org Time-kill studies have shown that this compound has a bactericidal effect against B. fragilis and Peptococcus variabilis. jst.go.jp

Bacterial Resistance Mechanisms and Strategies Against Cefmenoxime

Beta-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to cefmenoxime (B1668856) and other β-lactam antibiotics is their inactivation by a wide array of bacterial enzymes known as β-lactamases. oup.comncats.io These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. stemside.co.uk The effectiveness of this compound is therefore heavily dependent on its stability against these enzymes.

This compound exhibits a variable stability profile against different classes of β-lactamases. It is generally stable to hydrolysis by Staphylococcus aureus penicillinase and certain plasmid-mediated penicillinases (Richmond and Sykes Types II, III, and IV). nih.govresearchgate.netnih.gov It also demonstrates resistance against many chromosomally mediated cephalosporinases (Type I). nih.govresearchgate.netasm.org

However, this compound is susceptible to hydrolysis by some β-lactamases. Notably, it is hydrolyzed by certain R-plasmid-mediated enzymes, including some OXA and PSE types, and specific chromosomal enzymes produced by organisms like Proteus vulgaris, Enterobacter cloacae, Bacteroides fragilis, and Acinetobacter species. nih.govresearchgate.netasm.org The compound is stable against the common plasmid-mediated TEM β-lactamases. asm.org Its stability is comparable to other third-generation cephalosporins like cefotaxime (B1668864) and ceftizoxime (B193995). researchgate.net

Table 1: Hydrolytic Stability of this compound Against Various β-Lactamase Classes This table is interactive. You can sort and filter the data.

| β-Lactamase Class/Source | Stability of this compound | References |

|---|---|---|

| Staphylococcus aureus penicillinase | Stable | nih.gov, nih.gov |

| Type I Cephalosporinases (most) | Resistant | nih.gov, nih.gov |

| Type II Penicillinase (TEM) | Stable | asm.org |

| Type III Penicillinase | Resistant | researchgate.net |

| Type IV Penicillinase | Resistant | nih.gov, researchgate.net, nih.gov |

| Proteus vulgaris β-lactamase | Susceptible/Hydrolyzed | nih.gov, researchgate.net, nih.gov |

| Enterobacter cloacae β-lactamase | Susceptible/Hydrolyzed | researchgate.net |

| Bacteroides fragilis β-lactamase | Hydrolyzed | researchgate.net, asm.org |

| Acinetobacter spp. β-lactamase | Hydrolyzed | asm.org |

| OXA-1, OXA-3 | Hydrolyzed | researchgate.net |

| PSE-3, PSE-4 | Hydrolyzed | researchgate.net |

The interaction between this compound and β-lactamases has been characterized through kinetic studies. This compound demonstrates a high affinity for many cephalosporinases, acting as a strong competitive inhibitor for enzymes produced by Enterobacter cloacae, Citrobacter freundii, Pseudomonas aeruginosa, and Serratia marcescens. nih.govnih.govebi.ac.uk This inhibitory activity is a key feature of its antibacterial action against some resistant strains.

In contrast, its interaction with penicillinases, such as the TEM-1 enzyme, is poor, characterized by a low affinity and a low rate of hydrolysis (Vm). nih.govnih.gov Despite its general resistance to hydrolysis by penicillinases, this compound does not effectively inhibit these enzymes. nih.govebi.ac.uk Kinetic analyses classify this compound with cefotaxime and moxalactam as having a high affinity for cephalosporinases but a very poor affinity for penicillinases. nih.gov

Table 2: Kinetic Interaction Profile of this compound with β-Lactamases This table is interactive. You can sort and filter the data.

| Enzyme Source | Interaction Type | Kinetic Profile | References |

|---|---|---|---|

| Enterobacter cloacae | Competitive Inhibition | Strong inhibitor | nih.gov, ebi.ac.uk, nih.gov |

| Citrobacter freundii | Competitive Inhibition | Strong inhibitor | nih.gov, ebi.ac.uk, nih.gov |

| Pseudomonas aeruginosa | Competitive Inhibition | Strong inhibitor | nih.gov, ebi.ac.uk, nih.gov |

| Serratia marcescens | Competitive Inhibition | Strong inhibitor | nih.gov, ebi.ac.uk, nih.gov |

| Penicillinase (TEM-1) | Poor Interaction | Poor affinity, low Vmax | nih.gov, nih.gov |

| Cephalosporinases (general) | High Affinity | High affinity (low Ki) | nih.gov, nih.gov |

This compound can influence the production of β-lactamases in certain bacteria. It has been identified as an inducer of β-lactamase biosynthesis in Proteus vulgaris. nih.govnih.govebi.ac.uk However, this induction requires a concentration of 1 µg/ml or more, a level that is already inhibitory to most clinical isolates of this species. nih.govnih.gov As a competitive inhibitor of several cephalosporinases, it can prevent the breakdown of other β-lactam antibiotics, though it does not inhibit penicillinases themselves. nih.govebi.ac.uk

Kinetic and Molecular Basis of Enzyme-Cefmenoxime Interactions

Penicillin-Binding Protein (PBP) Alterations

The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis through its binding to essential enzymes known as penicillin-binding proteins (PBPs). ncats.iopatsnap.comtoku-e.com Alterations in these target proteins represent a crucial mechanism of resistance. oup.comnih.gov

Resistance to β-lactam antibiotics, including cephalosporins, frequently arises from mutations within the genes encoding PBPs. stemside.co.ukfrontiersin.org These mutations can lead to structural changes in the proteins that reduce their binding affinity for the antibiotic, thereby diminishing its inhibitory effect. nih.gov In Escherichia coli, this compound exhibits a strong binding affinity for PBP-3 and PBP-1 (specifically 1A and 1B). researchgate.netasm.orgresearchgate.net Its high affinity for PBP-3 is correlated with its ability to cause the formation of long, filamentous bacterial cells at low concentrations. researchgate.netasm.org

In organisms like Streptococcus pneumoniae, resistance to expanded-spectrum cephalosporins has been linked to alterations in PBP-1a and PBP-2x. oup.com Specific mutations in the transpeptidase domain of PBP2x, for example, have been shown to decrease the acylation efficiency and affinity for cephalosporins. nih.gov While not documented specifically for this compound in all bacterial species, this mechanism of target site modification is a well-established pathway for cephalosporin (B10832234) resistance. oup.com

In addition to modifying existing PBPs, bacteria can acquire resistance by obtaining genes that encode for entirely new or significantly modified PBPs with a low affinity for β-lactam antibiotics. stemside.co.uknih.gov This acquired resistance is often mediated by mobile genetic elements and can confer broad resistance to multiple β-lactam agents. wikipedia.orgnih.gov

A primary example of this mechanism is the methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. oup.comeuropa.eu This gene encodes for PBP2a, a low-affinity PBP that allows the bacterium to continue cell wall synthesis even in the presence of β-lactam antibiotics. oup.com Similarly, in Streptococcus pneumoniae, resistance can develop through the recombination of PBP genes acquired from related bacterial species, leading to mosaic PBP structures with reduced antibiotic affinity. etflin.com This acquisition of novel, insensitive PBP targets is a powerful evolutionary strategy for bacteria to overcome the action of cephalosporins like this compound.

Mutations and Structural Modifications Affecting PBP Affinity

Efflux Pump Overexpression and Regulatory Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. mdpi.comembopress.org The overexpression of these pumps is a significant mechanism of resistance to this compound in several Gram-negative bacteria.

One of the most well-characterized efflux pump systems is the Resistance-Nodulation-Division (RND) family, which includes the MexAB-OprM and MexXY-OprM systems in Pseudomonas aeruginosa. nih.govbiorxiv.org Overexpression of the mexY gene, which codes for the RND transporter of the MexXY-OprM system, has been observed in clinical isolates of P. aeruginosa exhibiting resistance to cephalosporins like cefepime, a fourth-generation cephalosporin with some structural similarities to this compound. nih.gov This overexpression can be triggered by exposure to certain drugs and contributes to reduced susceptibility to a variety of antibiotics that are substrates for this pump. nih.govbiorxiv.org While direct studies on this compound are limited, the broad substrate profile of these pumps suggests a likely role in this compound resistance.

In Escherichia coli and Salmonella enterica, the AcrAB-TolC efflux system is a primary contributor to multidrug resistance. biorxiv.org Although the direct impact of this system on this compound resistance is not extensively detailed in the provided search results, the general principle of efflux-mediated resistance applies. The regulation of these efflux pumps is complex, often involving local repressor genes and global regulatory networks that respond to environmental stresses, including the presence of antibiotics. mdpi.com For instance, mutations in regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in a stable, low-level resistance phenotype that can facilitate the development of higher-level resistance through the acquisition of other resistance mechanisms. mdpi.com

The following table summarizes key efflux pump systems implicated in cephalosporin resistance:

| Efflux Pump System | Organism(s) | Substrates (including related cephalosporins) | Regulatory Mechanisms |

| MexXY-OprM | Pseudomonas aeruginosa | Cefepime, aminoglycosides nih.gov | Induction by certain drugs, mutations in regulatory genes nih.govbiorxiv.org |

| MexAB-OprM | Pseudomonas aeruginosa | Cefiderocol, various antimicrobials biorxiv.org | Mutations in regulatory genes leading to overexpression biorxiv.org |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | Wide range of antimicrobials biorxiv.org | Complex regulatory networks responding to stress mdpi.com |

Outer Membrane Permeability and Porin Channel Modifications

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. nih.gov Hydrophilic drugs like this compound rely on water-filled protein channels called porins to traverse this membrane and reach their target, the penicillin-binding proteins (PBPs) in the periplasmic space. nih.govoup.com Consequently, alterations in the number or function of these porin channels can significantly reduce the intracellular concentration of this compound, leading to resistance.

Bacteria can employ two primary strategies to limit drug influx via porins:

Reduced Porin Expression: A common mechanism involves the downregulation or complete loss of major outer membrane porins, such as OmpF and OmpC in E. coli or their equivalents in other Gram-negative species. embopress.org This reduction in the number of entry ports for the antibiotic can lead to a significant increase in the minimum inhibitory concentration (MIC) of the drug.

These modifications in outer membrane permeability often act synergistically with other resistance mechanisms, such as the production of β-lactamase enzymes. mdpi.com The reduced influx of the antibiotic allows the β-lactamases more time to hydrolyze the drug before it can reach its target PBPs.

The table below highlights the impact of porin modifications on cephalosporin resistance:

| Porin | Organism(s) | Effect of Modification | Associated Cephalosporins |

| F porin | Gram-negative bacteria | Mutation confers resistance oup.com | This compound, cefepime, ceftazidime (B193861), cefuroxime (B34974) oup.com |

| OmpC-type porin | Enterobacter aerogenes | Mutation in loop L3 leads to high-level resistance | β-lactams |

| OmpF, OmpC | Escherichia coli | Reduced expression leads to decreased permeability embopress.org | Carbapenems, other β-lactams embopress.org |

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Bacteria within biofilms exhibit a dramatically increased resistance to antimicrobial agents, including this compound, compared to their planktonic (free-floating) counterparts. nih.govfrontiersin.org This resistance is multifactorial and arises from a combination of physical and physiological factors.

Key mechanisms of biofilm-associated resistance include:

Reduced Drug Penetration: The dense EPS matrix can act as a physical barrier, impeding the diffusion of antibiotics and preventing them from reaching the bacterial cells in the deeper layers of the biofilm. frontiersin.org

Altered Microenvironment: The interior of a biofilm often has gradients of nutrients, oxygen, and pH. This can lead to the presence of slow-growing or dormant cells (persister cells) that are inherently less susceptible to antibiotics like this compound, which primarily target actively dividing cells. mdpi.comfrontiersin.org

Upregulation of Resistance Genes: The biofilm mode of growth can trigger the expression of genes associated with resistance, including those encoding efflux pumps. frontiersin.org For example, the AcrAB-TolC efflux pump in E. coli and the MexAB-OprM pump in P. aeruginosa are known to be upregulated in biofilms. frontiersin.org

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying resistance genes, through horizontal gene transfer. frontiersin.org This can lead to the rapid spread of resistance throughout the biofilm community.

Recent research has shown that some antibiotics, such as cefoxitin, can inhibit biofilm formation in multidrug-resistant E. coli by downregulating key genes involved in this process. nih.gov This suggests that targeting biofilm formation could be a viable strategy to combat resistance to this compound and other antibiotics.

Emerging Resistance Patterns and Microbiological Surveillance

The landscape of antibiotic resistance is constantly evolving, driven by the selective pressure exerted by antibiotic use in both human and veterinary medicine. mdpi.com Microbiological surveillance programs are essential for monitoring emerging resistance patterns and informing clinical practice and public health policies. nih.govwho.int

Surveillance data has revealed concerning trends in resistance to third-generation cephalosporins, including this compound. researchgate.net For instance, studies have reported significant resistance to cefotaxime, a closely related cephalosporin, among Gram-negative isolates from neonatal intensive care units. researchgate.net The emergence of multidrug-resistant organisms (MDROs), such as extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant Enterobacteriaceae (CRE), poses a major challenge to the continued use of this compound. mdpi.com These organisms often carry genes that confer resistance to a broad range of β-lactam antibiotics.

The World Health Organization (WHO) has classified third-generation cephalosporins as critically important antimicrobials for human medicine, highlighting the need for prudent use and robust surveillance to preserve their efficacy. who.int Continuous monitoring of this compound susceptibility patterns through routine laboratory testing and large-scale surveillance studies is crucial for:

Guiding empirical antibiotic therapy.

Detecting outbreaks of resistant strains.

Understanding the geographic spread of resistance.

Informing infection control measures.

The continued evolution of resistance mechanisms necessitates ongoing research and development of new antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling in Pre Clinical Research

Absorption and Distribution Studies in In Vitro Systems and Animal Models

Following parenteral administration in various animal models, cefmenoxime (B1668856) is rapidly absorbed, with peak plasma and tissue concentrations typically reached within 15 to 30 minutes. nih.gov Studies in mice, rats, rabbits, and dogs have demonstrated that plasma levels of this compound are comparable to or slightly different from other cephalosporins like cefotaxime (B1668864), depending on the animal species. nih.gov However, tissue concentrations of this compound are notably higher than those of cefotaxime. nih.gov

The distribution of this compound is extensive across various tissues. In mice, rats, rabbits, and dogs, the highest concentrations are consistently found in the kidneys, followed by plasma, liver, lung, and spleen, with the lowest levels detected in the brain. nih.gov The persistence of this compound in both plasma and tissues is significantly longer than that of cefotaxime. nih.gov In rabbits, the co-administration of diclofenac, a nonsteroidal anti-inflammatory drug, did not alter the pharmacokinetics of this compound, in contrast to its effects on ceftriaxone (B1232239) and cefotiam (B1212589). nih.gov

A stereoisomer of this compound, SCE-1141, also reaches peak plasma and tissue levels at approximately 30 minutes post-intramuscular administration in rats. oup.com However, with the exception of the liver, the plasma and tissue levels of SCE-1141 are lower than those of this compound. oup.com SCE-1141 is distributed at high concentrations in the liver and kidneys of healthy rats. oup.com

Table 1: Peak Plasma and Tissue Distribution of this compound in Animal Models An interactive data table will be available in the future.

| Animal Model | Route of Administration | Dose | Peak Concentration Time | Tissue Distribution (Descending Order of Concentration) | Reference |

|---|---|---|---|---|---|

| Mice | Subcutaneous | 20 mg/kg | 15-30 min | Kidney, Plasma, Liver, Lung, Spleen, Brain | nih.gov |

| Rats | Intramuscular | 20 mg/kg | 15-30 min | Kidney, Plasma, Liver, Lung, Spleen, Brain | nih.gov |

| Rabbits | Intramuscular | 20 mg/kg | 15-30 min | Kidney, Plasma, Lung, Liver, Spleen, Brain | nih.gov |

| Dogs | Intramuscular | 20 mg/kg | 15-30 min | Kidney, Liver, Plasma, Lung, Spleen, Brain | nih.gov |

Metabolism and Biotransformation Pathways (Mechanistic Investigations)

This compound undergoes minimal metabolism in vivo. nih.gov Studies using radiolabeled this compound have shown that the majority of the drug is excreted unchanged. nih.gov

Following administration, the parent drug is the primary active compound. While metabolites are formed, they are generally considered to have no significant antibacterial activity. oup.com In studies with the stereoisomer SCE-1141, no active metabolites were detected in the bile or urine of rats. oup.com After administration of radiolabeled this compound, low but persistent levels of radioactivity in plasma, differing from the parent drug levels, indicate some metabolism or degradation, though these metabolites represent a very small fraction of the administered dose. nih.gov

The biotransformation of this compound is not extensively mediated by hepatic enzyme systems like cytochrome P450. nih.gov Evidence suggests that the intestinal flora may play a role in the degradation of this compound that is excreted into the feces via the bile. nih.gov This is supported by the finding of extensive degradation in fecal samples, which is proposed to be a result of the metabolic activity of gut bacteria rather than in vivo biotransformation in the liver. nih.gov The gut microbiome possesses a diverse array of enzymes capable of metabolizing xenobiotics, including antibiotics. frontiersin.orgunl.edu

Identification of Metabolic Products and Their Biological Activity

Excretion Mechanisms in Pre-clinical Models

The primary route of elimination for this compound in pre-clinical animal models is through urinary excretion. nih.gov In mice, rats, rabbits, and dogs, both this compound and cefotaxime are principally excreted in the urine. nih.gov A significant proportion of the administered dose is recovered as the unchanged parent drug in the urine. nih.govresearchgate.net

Biliary excretion is also a notable route of elimination, particularly in rats and dogs, where high levels of biliary excretion have been observed. nih.gov In rats, the 24-hour biliary and urinary excretion of this compound were found to be 33% and 55% of the dose, respectively. oup.com This is in contrast to its stereoisomer, SCE-1141, which showed significantly different excretion patterns with 73% excreted in the bile and 26% in the urine. oup.com The co-administration of probenecid (B1678239) can decrease the renal clearance of this compound. patsnap.com

Table 2: Excretion of this compound in Animal Models An interactive data table will be available in the future.

| Animal Model | Primary Excretion Route | Secondary Excretion Route | Findings | Reference |

|---|---|---|---|---|

| Mice | Urine | Not specified | Principally excreted in urine. | nih.gov |

| Rats | Urine | Bile | High biliary excretion observed. 24-h urinary excretion was 55% and biliary excretion was 33%. | nih.govoup.com |

| Rabbits | Urine | Not specified | Principally excreted in urine. | nih.gov |

| Dogs | Urine | Bile | High biliary excretion observed. | nih.gov |

Establishment of PK/PD Indices in In Vitro and Animal Models

The pharmacodynamic parameter that best correlates with the efficacy of β-lactam antibiotics like this compound is the duration of time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC). oup.comrxrama.com

In vitro and in vivo animal models are crucial for establishing the T>MIC target required for bacterial eradication. asm.org For cephalosporins, a T>MIC of 40% to 50% of the dosing interval is generally associated with high clinical and bacteriological efficacy. oup.com Some studies in murine thigh infection models have indicated that the T>MIC required for a static effect can be higher for cephalosporins (35%–53% of the dosing interval) compared to other β-lactams. oup.com A study evaluating this compound-treated patients with nosocomial pneumonia identified T>MIC as the most significant predictor of the speed of pathogen eradication. oup.com The area under the inhibitory curve (AUIC), which is the ratio of the area under the concentration-time curve (AUC) to the MIC, is another important PK/PD index. An AUIC value of at least 125 has been suggested as a target to prevent the emergence of resistance. oup.com

Table 3: Compound Names Mentioned in the Article An interactive data table will be available in the future. | Compound Name | | | :--- | | this compound | | Cefotaxime | | Ceftriaxone | | Cefotiam | | Diclofenac | | SCE-1141 | | Probenecid |

Area Under the Curve to MIC Ratio (AUC/MIC)

The ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter. It reflects the total drug exposure over a 24-hour period relative to the susceptibility of the target pathogen. researchgate.netnih.gov For many antibiotics, including cephalosporins, a certain AUC/MIC ratio is associated with successful bacterial eradication and clinical cure.

Studies have shown that the AUC/MIC ratio can be a predictor of the probability of clinical and microbiological response to this compound therapy. redemc.net Specifically, the AUC from 0 to 24 hours divided by the MIC (AUC0–24/MIC) has been identified as a significant predictor of the development of bacterial resistance. asm.org Research involving patients with nosocomial lower respiratory tract infections found that an AUC0–24/MIC ratio of less than 100 was associated with an increased probability of resistance development during therapy. asm.orgoup.com This relationship was observed across various treatments and organisms, highlighting the importance of achieving an adequate AUC/MIC ratio to prevent the selection of resistant strains. asm.org

In one study, the AUC/MIC ratio was proposed to relate serum this compound concentrations to the antibacterial response and was found to be highly predictive of the time to bacterial eradication. researchgate.net The use of population pharmacokinetic parameters and MICs from automated systems has been evaluated to estimate AUC/MIC values, further emphasizing the utility of this parameter in predicting efficacy. researchgate.net

Table 1: this compound In Vitro Activity against Various Bacterial Species

| Bacterial Species | MIC Range (μg/mL) |

|---|---|

| Streptococcus pyogenes | ≤0.006 - 0.025 |

| Haemophilus influenzae | 0.012 - 0.05 |

| Escherichia coli | 0.025 - 0.2 |

| Klebsiella pneumoniae | 0.05 - 0.4 |

| Proteus mirabilis | ≤0.006 - 0.1 |

| Serratia marcescens | 0.2 - >100 |

| Enterobacter cloacae | 0.2 - >100 |

| Citrobacter freundii | 0.2 - >100 |

| Pseudomonas aeruginosa | 12.5 - >100 |

This table is interactive. You can sort and filter the data.

Peak Concentration to MIC Ratio (Cmax/MIC)

The ratio of the peak plasma concentration (Cmax) to the MIC is another crucial PK/PD index, particularly for concentration-dependent antibiotics. nih.govredemc.net While beta-lactams like this compound are generally considered time-dependent, the Cmax/MIC ratio can still provide valuable information about the initial bactericidal activity.

Pharmacodynamic Models for Bacterial Growth and Kill Kinetics

Pharmacodynamic models are used to describe the time course of antimicrobial activity and to simulate the effects of different dosing regimens. These models often incorporate parameters that describe bacterial growth, the killing rate of the antibiotic, and the emergence of resistance.

For cephalosporins, pharmacodynamic models often utilize a maximum-effect (Emax) model, which relates the drug concentration to the rate of bacterial killing. researchgate.net These models can simulate time-kill curves, which depict the change in bacterial density over time in the presence of an antibiotic. researchgate.net Such models have demonstrated that for cephalosporins, maintaining the drug concentration above the MIC for a sufficient duration is critical for bactericidal activity. researchgate.net In vitro pharmacodynamic models allow for the simulation of in vivo pharmacokinetics and can provide insights into the optimal dosing strategies needed to achieve sustained bacterial killing and prevent regrowth. researchgate.net

Correlation of In Vitro and In Vivo Antimicrobial Activity in Pre-clinical Studies

A strong correlation between in vitro activity (MIC) and in vivo efficacy is fundamental for the successful development and clinical use of an antimicrobial agent. researchgate.netasm.org Pre-clinical studies in animal models are crucial for establishing this relationship.

For this compound, its high in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria has been shown to translate into protective effects in murine infection models. nih.gov Studies in mice with intraperitoneal infections, respiratory tract infections caused by Klebsiella pneumoniae, and urinary tract infections caused by Proteus mirabilis have demonstrated the therapeutic efficacy of this compound. nih.gov

In a rabbit model of Escherichia coli endocarditis, the in vivo antibacterial effect of this compound was compared with other cephalosporins. nih.gov The study found that while this compound had potent in vitro activity (MBC of 0.125 μg/ml), its in vivo efficacy was influenced by its pharmacokinetic properties, such as its elimination half-life. nih.gov The local antibiotic concentration to MBC ratio was suggested to be a key determinant of the in vivo antibacterial effect. nih.gov These findings underscore the importance of integrating both in vitro susceptibility data and in vivo pharmacokinetic data to predict the therapeutic outcome. researchgate.netnih.gov

Analytical Methodologies for Cefmenoxime in Research Settings

Chromatographic Techniques for Quantification

Chromatographic methods are the cornerstone for the specific and sensitive determination of cefmenoxime (B1668856). These techniques separate this compound from other compounds in a mixture, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in biological fluids like serum and urine. nih.gov A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Method development for this compound analysis in research settings often includes the following steps:

Sample Preparation: To ensure the accuracy of the results, samples such as serum need to be deproteinized, often using a solvent like acetonitrile (B52724). nih.gov Urine samples are typically diluted with a weak acid, such as acetic acid. nih.gov

Chromatographic Separation: The separation is commonly achieved using a C18 column, which is a type of reversed-phase column. nih.gov An isocratic mobile phase, a mixture of solvents with a constant composition, is often employed. A typical mobile phase might consist of acetonitrile and an acidic buffer. nih.gov

Detection: this compound is usually detected using a UV spectrophotometer, with a common detection wavelength being 254 nm. nih.gov

Validation of these HPLC methods is essential to ensure they are reliable and reproducible. Key validation parameters include linearity, precision, accuracy, and the limit of detection. For instance, one validated method demonstrated linearity for this compound concentrations up to 500 mg/L, with a detection limit of 0.3 mg/L. nih.gov The precision of this method was confirmed by within-batch coefficients of variation ranging from 1.1% to 6.2%, and accuracy was shown by recovery rates between 99.0% and 103.3%. nih.gov

A study utilizing an ion-pair reverse-phase HPLC method for this compound in human serum employed a C-18 μ-Bondapak column and a mobile phase of 20% acetonitrile and 80% 0.05 M ammonium (B1175870) acetate (B1210297) buffer with 0.005 M tetrabutylammonium (B224687) hydrogen sulphate as the ion-pairing agent. tandfonline.com This method, with UV detection at 254 nm, achieved a sensitivity of 0.625 μg/ml. tandfonline.com

Interactive Data Table: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Details |

| Sample Type | Serum, Urine |

| Sample Preparation | Serum: Deproteinization with acetonitrile. Urine: Dilution with dilute acetic acid. |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and 25.0 mmol/l acetic acid (32/69, v/v) |

| Detection | UV at 254 nm |

| Detection Limit | 0.3 mg/L |

| Linearity | Up to 500 mg/L |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of this compound, particularly in complex matrices or when very low concentrations need to be detected. iosrjournals.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In LC-MS/MS, after the components are separated by the LC system, they are ionized and then fragmented. The mass spectrometer then detects these specific fragments, providing a high degree of certainty in the identification and quantification of the target compound. journalofappliedbioanalysis.com This method is particularly valuable for pharmacokinetic studies where precise measurement of drug and metabolite concentrations is critical. nih.gov For cephalosporins like this compound, LC-MS/MS can distinguish the parent drug from its metabolites. nih.gov

Research has demonstrated the use of HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) for the separation and identification of impurities and isomers in this compound hydrochloride. researchgate.net This highlights the power of LC-MS techniques in detailed characterization.

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular method, often to enhance detection sensitivity. For compounds that have poor detectability by standard methods like UV absorbance or fluorescence, derivatization can be employed.

While not always necessary for this compound due to its inherent UV absorbance, derivatization strategies can be applied in specific research contexts. For example, if extremely low levels of this compound need to be quantified, or if the sample matrix contains interfering substances, derivatization could improve the signal-to-noise ratio. Common derivatization approaches in HPLC involve pre-column or post-column reactions to attach a chromophore or fluorophore to the target molecule. One study mentions the use of fluorescamine (B152294) for derivatization in the analysis of related compounds. taylorfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectrophotometric and Electrochemical Methods for this compound Analysis

While chromatographic methods are prevalent, spectrophotometric and electrochemical techniques offer alternative approaches for the analysis of this compound.

Spectrophotometric methods are based on the principle that a substance absorbs light at a specific wavelength. researchgate.net For this compound, direct UV spectrophotometry can be used for quantification, taking advantage of its absorbance in the UV region. nih.gov However, this method may be less specific than chromatography, as other compounds in the sample might also absorb at the same wavelength. sciepub.com To enhance specificity, derivative spectrophotometry can be employed. sciepub.com

Electrochemical methods, such as polarography, have also been investigated for the analysis of cephalosporins. researchgate.net These methods measure the current generated from the reduction or oxidation of the analyte at an electrode. The polarographic activity of some cephalosporins is due to the reduction of the double bonds in the cephem nucleus and the methoxyimino group. researchgate.net

Microbiological Assays for Bioactivity and Concentration Assessment

Microbiological assays are essential for determining the biological activity or potency of an antibiotic like this compound. dergipark.org.tr Unlike chemical methods that measure the concentration of the drug, microbiological assays measure the drug's effect on the growth of a susceptible microorganism. banglajol.info This is a direct measure of its antibiotic efficacy.

The agar (B569324) diffusion method is a common type of microbiological assay. researchgate.net In this method, a standardized suspension of a sensitive microorganism is spread on an agar plate. researchgate.net Solutions of this compound at known concentrations (standards) and the unknown sample are placed in wells or on paper discs on the agar surface. After incubation, the diameter of the zone of growth inhibition around each well or disc is measured. The potency of the sample is then determined by comparing the size of its inhibition zone to those produced by the standards. researchgate.net

Research has shown a good correlation between results obtained from HPLC methods and standard microbiological assays for this compound, indicating that both methods can provide reliable quantitative data. nih.gov Microbiological assays are particularly valuable for confirming that the chemically measured drug is biologically active. banglajol.info

Interactive Data Table: Comparison of Analytical Methods for this compound

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | High specificity, good precision and accuracy. nih.gov | May require sample clean-up. nih.gov |

| LC-MS/MS | Separation by chromatography, detection by mass spectrometry. | Very high sensitivity and specificity, can identify metabolites. journalofappliedbioanalysis.comnih.gov | Higher equipment cost and complexity. |

| Spectrophotometry | Measures light absorbance. | Simple, rapid, low cost. sciepub.com | Less specific than chromatography. sciepub.com |

| Microbiological Assay | Measures inhibition of microbial growth. | Directly measures bioactivity, cost-effective. dergipark.org.trbanglajol.info | Less precise than chromatographic methods, longer analysis time. |

Quality Control and Validation Parameters for Research Analytical Methods

The validation of analytical methods is a critical requirement to ensure the reliability and consistency of results, particularly in a research and quality control setting. researchgate.netparticle.dk Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com Key validation parameters, as often guided by organizations like the International Council for Harmonisation (ICH), include: researchgate.netsysrevpharm.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sysrevpharm.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. rfppl.co.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rfppl.co.in

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rfppl.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. sysrevpharm.org

For research methods, system suitability tests are also performed before each run to ensure the analytical system is performing correctly. americanpharmaceuticalreview.com

Comparative Studies and Synergistic Interactions in Vitro and Pre Clinical

Comparative In Vitro Antimicrobial Activity with Other Beta-Lactam Antibiotics

Cefmenoxime (B1668856), a third-generation cephalosporin (B10832234), has demonstrated a broad spectrum of in vitro activity against a variety of common Gram-positive and Gram-negative pathogens. ncats.ionih.govmedchemexpress.com Its performance has been extensively compared to other beta-lactam antibiotics, revealing a profile that is often similar or superior to its contemporaries, particularly other third-generation cephalosporins. ebi.ac.uk

Against Enterobacteriaceae, this compound exhibits potent inhibitory action, including against strains that produce beta-lactamase. ncats.ionih.gov Studies have shown its activity to be generally comparable to that of cefotaxime (B1668864), moxalactam, and ceftizoxime (B193995) against species such as Escherichia coli, Klebsiella species, Proteus mirabilis, Salmonella, and Shigella. asm.org In some instances, this compound has demonstrated greater activity than cefotaxime, ceftizoxime, or ceftazidime (B193861) against Morganella, Proteus vulgaris, and Providencia species. asm.org

In the case of Neisseria gonorrhoeae, including beta-lactamase-positive strains, this compound's in vitro activity is equivalent to cefotaxime and superior to cefuroxime (B34974), cefoxitin, and penicillin, inhibiting all tested isolates at a concentration of ≤0.015 µg/ml. nih.govnih.gov Similarly, against respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, this compound shows potent activity with low minimum inhibitory concentrations (MICs). ebi.ac.ukmedchemexpress.com Specifically, the MICs for S. pneumoniae and H. influenzae are reported to be less than 0.20 µg/ml. ebi.ac.uk

While active against Staphylococcus aureus, this compound is slightly less active than cefotaxime but more active than moxalactam. asm.org Its activity against anaerobic bacteria has been evaluated, and while considered valuable for treating selected anaerobic infections, it is less active than N-formimidoyl thienamycin. ebi.ac.uk this compound is generally not effective against Pseudomonas aeruginosa and Acinetobacter species. ebi.ac.ukasm.org

Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactam Antibiotics against Various Bacteria

| Bacterial Species | This compound | Cefotaxime | Cefoperazone | Moxalactam | Cefuroxime | Cefoxitin | Penicillin |

|---|---|---|---|---|---|---|---|

| Escherichia coli | Similar to Cefotaxime & Moxalactam asm.org | Similar to this compound & Moxalactam asm.org | Less active than this compound ebi.ac.uk | Similar to this compound & Cefotaxime ebi.ac.ukasm.org | - | - | - |

| Klebsiella pneumoniae | Similar to Cefotaxime & Moxalactam asm.org | Similar to this compound & Moxalactam asm.org | - | Similar to this compound & Cefotaxime asm.org | - | - | - |

| Neisseria gonorrhoeae (β-lactamase +/-) | As active as Cefotaxime nih.govnih.gov | As active as this compound nih.govnih.gov | - | - | Less active than this compound nih.govnih.gov | Less active than this compound nih.govnih.gov | Less active than this compound nih.govnih.gov |

| Streptococcus pneumoniae | MIC < 0.20 µg/ml ebi.ac.uk | - | - | - | - | - | - |

| Haemophilus influenzae | MIC < 0.20 µg/ml ebi.ac.uk | - | - | - | - | - | - |

| Staphylococcus aureus | Slightly less active than Cefotaxime, more active than Moxalactam asm.org | Slightly more active than this compound asm.org | - | Less active than this compound asm.org | - | - | - |

| Pseudomonas aeruginosa | Generally resistant ebi.ac.ukasm.org | - | - | - | - | - | - |

| Acinetobacter spp. | Generally resistant ebi.ac.ukasm.org | - | - | - | - | - | - |

Evaluation of Stability Against Various Beta-Lactamases Compared to Other Cephalosporins

A key attribute of this compound is its notable stability in the presence of a wide range of beta-lactamases, which are enzymes produced by bacteria that inactivate many beta-lactam antibiotics. ncats.ionih.gov This resistance to hydrolysis is a significant factor in its efficacy against beta-lactamase-producing strains of Enterobacteriaceae. ncats.ionih.gov

This compound has been shown to be stable against common plasmid-mediated beta-lactamases, such as TEM-type enzymes, as well as penicillinases produced by Staphylococcus aureus. asm.orgnih.gov It is also resistant to hydrolysis by the majority of chromosomally mediated beta-lactamases that function primarily as cephalosporinases. asm.orgnih.gov Studies have indicated that no significant hydrolysis of this compound occurs with five different types of beta-lactamases. asm.org

When compared with other cephalosporins, this compound's stability to beta-lactamases is a defining feature. rjptonline.org Its resistance to these enzymes is comparable to that of cefoxitin, cefmetazole, and ceftizoxime. researchgate.net However, it is important to note that this compound is susceptible to hydrolysis by beta-lactamases produced by Bacteroides and Acinetobacter. asm.org It is also hydrolyzed by a beta-lactamase from Proteus vulgaris. nih.govnih.gov Despite this, this compound itself can act as a potent competitive inhibitor of beta-lactamases from several bacterial species, including Enterobacter cloacae, Citrobacter freundii, Pseudomonas aeruginosa, and Serratia marcescens. nih.govnih.gov

Table 2: Stability of this compound and Other Cephalosporins against Beta-Lactamases

| Beta-Lactamase Source | This compound | Cefoxitin | Cefmetazole | Ceftizoxime | Cefuroxime | Cefotaxime |

|---|---|---|---|---|---|---|

| Plasmid-mediated (e.g., TEM) | Stable asm.org | Stable researchgate.net | Stable researchgate.net | Stable researchgate.net | Less Stable researchgate.net | Stable researchgate.net |

| Staphylococcus aureus penicillinase | Stable nih.gov | - | - | - | - | - |

| Most chromosomal cephalosporinases | Stable asm.orgnih.gov | Stable researchgate.net | Stable researchgate.net | Stable researchgate.net | - | - |

| Bacteroides fragilis | Unstable researchgate.net | Stable researchgate.net | More Stable researchgate.net | Unstable researchgate.net | Unstable researchgate.net | Unstable researchgate.net |

| Acinetobacter | Hydrolyzed asm.org | - | - | - | - | - |

| Proteus vulgaris | Susceptible to hydrolysis nih.govnih.gov | - | - | - | - | - |

Synergistic Effects with Other Antimicrobial Agents (In Vitro Combinations)

The combination of beta-lactam antibiotics with beta-lactamase inhibitors is a well-established strategy to overcome resistance mediated by these enzymes. While this compound itself exhibits significant stability against many beta-lactamases, the potential for synergistic interactions with beta-lactamase inhibitors exists, particularly against bacteria producing enzymes that can hydrolyze this compound. The use of beta-lactamase inhibitors like clavulanate, sulbactam, and tazobactam (B1681243) in combination with beta-lactam antibiotics can restore the activity of the antibiotic against resistant strains. google.com This approach has been shown to result in an increased antibacterial activity, creating a synergistic effect. google.com